Sweetness Inhibition: Ethyl Ester Shows Negligible Activity vs. the Free Acid (HPMP) and Sodium Salt (Lactisole)
In a controlled electronic tongue study, esterification of 2-(4-methoxyphenoxy)propanoic acid (HPMP) to the ethyl ester resulted in a minor sweetness inhibitory effect, whereas the parent acid HPMP and its sodium salt (Lactisole) retained significant sweetness suppression across multiple sweeteners (sucrose, fructose, xylitol, sorbitol) [1]. The study further established that among esterified derivatives, the sweetness inhibition rate followed the rank order: methyl > ethyl > propyl, confirming that the ethyl ester is functionally inferior to the methyl ester and far less active than the free acid [1]. For context, the racemic free acid (Lactisole) exhibits an IC₅₀ of 65 μM against the human sweet taste receptor T1R3 in cell-based assays [2], whereas the ethyl ester's contribution to receptor inhibition is described as minor under comparable test conditions.
| Evidence Dimension | Sweetness inhibitory effect (electronic tongue sensor response, relative ranking) |
|---|---|
| Target Compound Data | Ethyl 2-(4-methoxyphenoxy)propanoate: minor sweetness inhibitory effect |
| Comparator Or Baseline | HPMP (free acid) and sodium salt: significant inhibition; Methyl ester: higher inhibition rate than ethyl ester |
| Quantified Difference | Rank order of inhibition: free acid/sodium salt > methyl ester > ethyl ester > propyl ester. Esterification reduces sweetness inhibition from significant to minor. |
| Conditions | Electronic tongue (e-tongue) assay with four sweetener types (sucrose, fructose, xylitol, sorbitol) at multiple concentrations; validated against human sensory panel (correlation established) |
Why This Matters
For flavor modulation or sweet taste receptor research, the ethyl ester cannot substitute for the sodium salt (Lactisole); procurement of the ethyl ester for sweetness inhibition applications will yield minimal or no functional response.
- [1] Zhou D, Deng W, Zhou J, Deng H, Zheng J, Zhou Z. Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism. International Journal of Food Properties. 2023;26(1):108-121. doi:10.1080/10942912.2022.2154610 View Source
- [2] Nakagita T, Ishida A, Matsuya T, et al. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLOS ONE. 2019;14(3):e0213552. doi:10.1371/journal.pone.0213552 View Source
